Norcapillene

Description

Overview of Biologically Active Polyacetylene Compounds in Scientific Inquiry

Polyacetylenes are a class of naturally occurring organic compounds characterized by the presence of two or more carbon-carbon triple bonds. researchgate.net These compounds are metabolites found in various organisms, including higher plants, fungi, and marine life. researchgate.netnih.gov Scientific inquiry into polyacetylenes is largely driven by their diverse and potent biological activities. nih.gov Researchers have identified over 2,000 different polyacetylenes, with a significant number isolated from the Asteraceae (daisy), Apiaceae (carrot), and Araliaceae (ginseng) plant families. researchgate.netacs.org

The range of biological properties exhibited by polyacetylenes is extensive, encompassing antibacterial, antifungal, anti-inflammatory, and cytotoxic effects. researchgate.netlth.se For instance, compounds like falcarinol (B191228) and panaxydiol (B157409) have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net This has made polyacetylenes a subject of considerable interest in the search for new therapeutic agents. researchgate.netpreprints.org Their activity is often attributed to their chemical reactivity, which allows them to interact with biological molecules. researchgate.net However, this reactivity also makes them notably unstable, posing challenges for their extraction, isolation, and characterization. researchgate.net Despite these difficulties, the unique structural features and pronounced bioactivities of polyacetylenes continue to make them a focal point of research in natural product chemistry. mdpi.comnih.gov

Table 1: Examples of Biologically Active Polyacetylene Compounds

| Compound Name | Natural Source (Family) | Reported Biological Activities |

| Falcarinol | Apiaceae, Araliaceae | Antifungal, Cytotoxic, Anti-inflammatory acs.orglth.sepreprints.org |

| Panaxydiol | Araliaceae | Cytotoxic researchgate.net |

| Ichthyothereol | Asteraceae | Fish poison mdpi.com |

| Dehydromatricaria ester | Asteraceae | (Historically significant) mdpi.com |

| Cicutoxin | Apiaceae | Neurotoxic |

| Oenanthotoxin | Apiaceae | Neurotoxic |

This table is for illustrative purposes and is not exhaustive.

Historical Context of Norcapillene's Discovery and Initial Academic Characterization

The study of polyacetylenes from the Asteraceae family was significantly advanced by the extensive work of Professor F. Bohlmann and his research group. researchgate.net His team was instrumental in demonstrating the presence and structural diversity of polyacetylene compounds across various tribes within this large plant family, including the Anthemideae tribe, to which the genus Artemisia belongs. researchgate.net

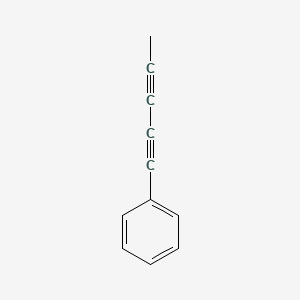

This compound, chemically known as 1-phenyl-1,3-pentadiyne, was identified within this context of exploring the chemical constituents of Artemisia species. sci-hub.ruscribd.com It was isolated from the essential oils of plants such as Artemisia capillaris. dokumen.pubresearchgate.net The initial academic characterization involved isolating the compound from plant material and determining its chemical structure. scribd.comnih.gov this compound is structurally related to other phenylpolyynes found in Artemisia, such as capillene (B1229787). researchgate.netresearchgate.net The discovery was part of a broader effort to identify the chemical components responsible for the traditional medicinal uses and biological activities of these plants. researchgate.net

Scope and Objectives of this compound Research within Natural Product Chemistry

Research on this compound within the field of natural product chemistry aligns with the broader goals of investigating novel secondary metabolites. uib.nonih.gov The primary objectives encompass several key areas:

Isolation and Structure Elucidation: A fundamental objective is the continued isolation of this compound from various natural sources to understand its distribution in nature. This involves advanced chromatographic and spectroscopic techniques to purify and definitively confirm its molecular structure.

Chemical Synthesis: Developing efficient and stereoselective total synthesis methods for this compound is a significant goal. academie-sciences.fr Synthetic access allows for the production of larger quantities of the pure compound for further study, overcoming the limitations of low yields from natural extraction. It also enables the creation of analogues to explore structure-activity relationships. mdpi.com

Investigation of Biological Activity: A core objective is to screen this compound for a wide range of biological and pharmacological activities. mdpi.com Based on the known properties of other polyacetylenes, this includes evaluating its potential cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov

Biosynthetic Pathway Elucidation: Understanding how plants synthesize this compound is a key research area. nih.govnih.gov This involves identifying the precursor molecules (likely from fatty acid or polyketide pathways) and the specific enzymes involved in its formation.

Chemotaxonomic Significance: The presence and concentration of this compound and related polyacetylenes can serve as important chemotaxonomic markers to help classify and differentiate between various species and tribes within the Asteraceae family. researchgate.net

Current Gaps and Unexplored Avenues in this compound Scholarly Literature

Despite its discovery and characterization, the scholarly literature on this compound reveals several significant gaps and unexplored avenues for future research. nih.gov

Limited Pharmacological Data: Compared to other polyacetylenes like those found in the Apiaceae family (e.g., falcarinol), there is a notable scarcity of in-depth studies on the specific biological activities of this compound. acs.orgpreprints.org While related compounds show potent effects, comprehensive screening of pure this compound against various disease models is lacking.

Mechanism of Action: For the biological activities that have been reported or are presumed, the underlying molecular mechanisms remain largely uninvestigated. Research is needed to identify the specific cellular targets and signaling pathways that this compound modulates.

Synthetic Exploration: While the structure of this compound is relatively simple compared to other complex natural products, the development of novel, efficient, and scalable synthetic routes remains an area for exploration. This could facilitate the synthesis of derivatives for medicinal chemistry applications. researchgate.netopenaccessjournals.com

Biosynthesis: The precise biosynthetic pathway leading to this compound in Artemisia and other plants has not been fully elucidated. nih.gov Identifying the specific desaturase enzymes and other catalytic proteins involved would provide valuable insight into the broader biosynthesis of polyacetylenes.

In Vivo Studies: The vast majority of research on polyacetylenes is conducted in vitro. There is a significant gap in knowledge regarding the in vivo efficacy, pharmacokinetics, and metabolic fate of this compound in living organisms.

Addressing these gaps through targeted research will be crucial to fully understand the chemical, biological, and potential therapeutic significance of this compound.

Structure

3D Structure

Properties

CAS No. |

4009-22-7 |

|---|---|

Molecular Formula |

C11H8 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

penta-1,3-diynylbenzene |

InChI |

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,1H3 |

InChI Key |

ACPMYIIORVILBG-UHFFFAOYSA-N |

SMILES |

CC#CC#CC1=CC=CC=C1 |

Canonical SMILES |

CC#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Relevance of Norcapillene

Distribution of Norcapillene in Plant Genera, with Emphasis on Artemisia Species

This compound, identified as 1-phenyl-1,3-pentadiyne, and its isomers have been isolated from various species within the Asteraceae family. sci-hub.ruresearchgate.net Its distribution is particularly notable within the genus Artemisia, which comprises over 500 species of herbs and shrubs. tandfonline.comresearchgate.net

Several species of Artemisia are known to produce this compound. For instance, it is a significant component of the essential oil of Artemisia dracunculus, where it can be found in concentrations as high as 31.4%. tandfonline.com It has also been detected in Artemisia capillaris and Artemisia scoparia. scribd.comnih.gov In a study of Artemisia species from the Western and Trans-Himalayan regions of India, this compound was identified as a key constituent in several species, highlighting its prevalence in this genus. mdpi.com

Beyond Artemisia, this compound has been identified in other genera of the Asteraceae family. For example, it has been found in species of the genus Chrysanthemum. sci-hub.ru The presence of this compound and related polyacetylenes is a characteristic feature of the Anthemideae tribe, to which Artemisia and Chrysanthemum belong. researchgate.net

Table 1: Distribution of this compound in Select Plant Species

| Family | Genus | Species | Plant Part | Reference(s) |

| Asteraceae | Artemisia | dracunculus | Aerial parts | tandfonline.com |

| Asteraceae | Artemisia | scoparia | Aerial parts | nih.gove3s-conferences.org |

| Asteraceae | Artemisia | capillaris | Not specified | scribd.com |

| Asteraceae | Chrysanthemum | Not specified | Not specified | sci-hub.ru |

Biosynthetic Precursors and Related Polyacetylenes within Producing Organisms

The biosynthesis of this compound and other polyacetylenes originates from fatty acid metabolism. researchgate.netnih.gov The widely accepted pathway begins with oleic acid, a common C18 fatty acid. mdpi.com A key initial step is the conversion of linoleic acid to crepenynic acid, which serves as a precursor for a diverse array of polyacetylenes. mdpi.com

Subsequent enzymatic reactions, including desaturation and chain-shortening, lead to the formation of various polyacetylene structures. mdpi.com For C12 polyacetylenes like this compound, the biosynthetic pathway likely involves the shortening of a C18 fatty acid precursor. mdpi.com The formation of the characteristic triple bonds is catalyzed by specialized enzymes known as acetylenases. mdpi.com

Within the plants that produce this compound, a variety of other structurally related polyacetylenes are also commonly found. These include compounds such as capillene (B1229787), capillin (B1212586), and capillol. researchgate.net For example, the essential oil of Artemisia scoparia is a rich source of both capillene and capillin. e3s-conferences.orgresearchgate.net Artemisia dracunculus has been found to contain both this compound and capillene. tandfonline.com The co-occurrence of these compounds suggests a shared and interconnected biosynthetic pathway. mdpi.com Furthermore, an isomer of this compound, neocapillene, has also been identified, although it may be an artifact formed from capillene under UV irradiation. scribd.com

Ecological and Evolutionary Implications of this compound Presence in Natural Systems

The production of specialized metabolites like this compound in plants is often linked to their interactions with the surrounding environment. wikipedia.org Polyacetylenes, as a class of compounds, are known to possess a range of biological activities, including antimicrobial and phytotoxic properties. scispace.comresearchgate.net These activities suggest that this compound may play a role in defending the plant against herbivores and pathogens. wikipedia.org For instance, many plant-feeding insects are deterred by the chemical defenses of their host plants. 3bee.com

The presence of polyacetylenes can influence plant-plant interactions through allelopathy, where one plant releases chemicals that inhibit the growth of nearby competitors. researchgate.net The phytotoxic properties of polyacetylenes from genera like Artemisia and Bidens have been documented. researchgate.net This suggests that this compound could contribute to the competitive ability of the plants that produce it.

From an evolutionary perspective, the diversification of specialized metabolic pathways, such as the one leading to this compound, is thought to be a driver of plant evolution. The evolution of novel chemical defenses can allow a plant lineage to radiate into new ecological niches, free from the pressures of herbivores and pathogens that are not adapted to these new compounds. The vast diversity of polyacetylene structures found in the Asteraceae family, with over 1100 different compounds identified, points to a long history of evolutionary innovation in this chemical class. researchgate.netnih.gov The enzymes involved in polyacetylene biosynthesis, such as the Fatty Acid Desaturase 2 (FAD2) gene family, show evidence of gene duplication and positive selection, which are hallmarks of evolutionary adaptation. nih.gov

Chemotaxonomic Significance of this compound and Analogues in Botanical Classification

Chemotaxonomy utilizes the distribution of chemical compounds among different plant groups to aid in their classification and to understand their evolutionary relationships. redalyc.org The presence or absence of specific classes of secondary metabolites, like polyacetylenes, can serve as valuable chemotaxonomic markers. mdpi.com

Within the Asteraceae family, the distribution of polyacetylenes is not uniform. Certain types of polyacetylenes are characteristic of specific tribes and genera. researchgate.net For example, the presence of this compound and its analogues is a significant chemical feature of the Anthemideae tribe. researchgate.net The chemical profiles of essential oils, which often contain polyacetylenes, have been used to differentiate between species and even populations within the genus Artemisia. mdpi.comnih.gov

The structural diversity of polyacetylenes within Artemisia provides important clues for infrageneric classification. mdpi.com For example, the co-occurrence of this compound with other polyacetylenes like capillene and capillin can help to define chemical groups (chemotypes) within a species, as seen in Artemisia dracunculus and Artemisia scoparia. mdpi.comresearchgate.net These chemical variations can be linked to geographic location and genetic diversity. tandfonline.com Therefore, this compound and its related compounds serve as important tools for botanists and chemists in the ongoing effort to classify the vast and complex genus Artemisia and the broader Asteraceae family. mdpi.com

Advanced Methodologies for Norcapillene Isolation and Purification

Strategies for Extraction from Natural Sources (e.g., Essential Oils, Plant Extracts)

Norcapillene is primarily found as a constituent of essential oils from various plants, most notably within the Artemisia genus. The initial step in its isolation is the extraction of these volatile oils or other crude extracts from the plant material.

The principal strategy for obtaining this compound-containing essential oils is hydrodistillation . This process involves heating plant material with water to release volatile compounds, which are then co-distilled with steam, condensed, and separated from the aqueous phase. nih.gov The aerial parts, inflorescence, leaves, and stems of plants like Artemisia capillaris and Artemisia dracunculus are common sources. nih.gov The yield and composition of the essential oil, including the concentration of this compound, can be influenced by factors such as the plant part used, the stage of flowering, and the geographical location of the plant. researchgate.net

Solvent Extraction: This method uses organic solvents to dissolve phytochemicals from the plant material. For non-polar compounds like this compound, solvents such as n-hexane or methylene (B1212753) chloride are effective. tandfonline.com The process often involves macerating the ground plant material in the chosen solvent. tandfonline.com For broader phytochemical profiling, sequential extractions with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), methanol) are common. tandfonline.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. CO2 is particularly advantageous for extracting thermally sensitive and non-polar compounds like those found in essential oils.

Accelerated Solvent Extraction (ASE): ASE uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process, making it suitable for the simultaneous extraction of various compound classes, including polyacetylenes. scispace.com

The choice of extraction method is critical as it forms the foundation for all subsequent purification steps. Hydrodistillation is favored for obtaining the volatile fraction (essential oil), while solvent extraction provides a broader crude extract containing both volatile and non-volatile constituents.

Table 1: Natural Sources and Primary Extraction Methods for this compound

| Plant Source | Plant Part(s) Used | Primary Extraction Method | Reference(s) |

|---|---|---|---|

| Artemisia capillaris (Thunb.) | Aerial parts, Inflorescence, Essential Oil | Hydrodistillation, Solvent Extraction | nih.govresearchgate.netimsc.res.in |

| Artemisia dracunculus (L.) | Aerial parts, Essential Oil | Hydrodistillation | researchgate.net |

Advanced Chromatographic Techniques for Separation and Isolation

Following initial extraction, the resulting crude extract or essential oil is a complex mixture requiring further separation. Advanced chromatographic techniques are indispensable for isolating this compound from other closely related polyacetylenes, terpenoids, and phenylpropanoids. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification and quantitative analysis of polyacetylenes like this compound. plos.orgmdpi.com Due to the non-polar nature of this compound, Reverse-Phase HPLC (RP-HPLC) is the most commonly applied mode.

Typical RP-HPLC systems for polyacetylene separation employ a C18 stationary phase (e.g., Zorbax RX-C18, Agilent Eclipse Plus C18). acs.orgnih.gov Separation is achieved using a gradient elution mobile phase, most commonly consisting of acetonitrile (B52724) and water. acs.orgnih.gov The gradient starts with a higher proportion of water and gradually increases the concentration of acetonitrile to elute compounds with increasing hydrophobicity. acs.orgnih.gov

Detection is often performed using a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector. tandfonline.comnih.gov These detectors are highly advantageous as they can acquire UV-Vis spectra for each eluting peak, which is characteristic for polyacetylenes and aids in their identification. mdpi.com For preparative HPLC, fractions are collected based on the retention time of the target compound and can be further concentrated. rsc.org Given the instability of many polyacetylenes, which can be sensitive to light and heat, it is crucial to conduct extractions and chromatographic separations under subdued light and at low temperatures. tandfonline.comrsc.org

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold-standard for the analysis of volatile fractions like essential oils. nih.govwikipedia.org It combines the high-resolution separation power of GC with the identification capabilities of MS. nih.gov This technique is essential for identifying this compound within the complex mixture of an Artemisia essential oil. nih.govresearchgate.net

In a typical GC-MS analysis, the essential oil is injected into the instrument, where it is vaporized. getenviropass.com The volatile compounds are then separated as they travel through a capillary column (e.g., HP-5MS, BP-20, ZB-5 MS). nih.govimsc.res.inresearchgate.net The separation is based on the compounds' boiling points and their interactions with the column's stationary phase. getenviropass.com

After separation in the GC column, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST). researchgate.net The retention index (RI) of the compound is also used as a crucial parameter for confirmation. nih.govresearchgate.net

Table 2: Example GC-MS Parameters for Analysis of this compound-Containing Essential Oil

| Parameter | Description/Value | Reference(s) |

|---|---|---|

| System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | nih.govresearchgate.netmdpi.com |

| Column | Fused silica (B1680970) capillary column, e.g., HP-5MS or ZB-5 MS (5% phenyl polysiloxane) | nih.govresearchgate.netwikipedia.org |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Split/Splitless | mdpi.com |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C at 3°C/min) | researchgate.net |

| Ionization | Electron Impact (EI) at 70 eV | researchgate.net |

| Identification | Comparison of mass spectra and linear retention indices (LRI) with database/literature values. | researchgate.net |

Countercurrent Chromatography (CCC) and its high-speed variant, HSCCC, are liquid-liquid partition chromatography techniques that eliminate the use of a solid support matrix, thereby preventing the irreversible adsorption of labile samples. muc.edu.cnmdpi.com This makes them particularly well-suited for the preparative-scale separation of unstable natural products like polyacetylenes. schweizerbart.denih.gov

The separation relies on the differential partitioning of solutes between two immiscible liquid phases. aocs.org The key to a successful separation is the selection of a suitable biphasic solvent system. muc.edu.cn For polyacetylenes, solvent systems composed of hexane-ethyl acetate-methanol-water (HEMWat) in various volume ratios have proven effective. nih.govnih.gov By adjusting the ratios, the partition coefficient (K) of the target compound can be optimized for efficient separation. aocs.org

Centrifugal Partition Chromatography (CPC) operates on the same principle but uses a centrifugal force field to retain the stationary phase, allowing for higher flow rates and faster separations. gilson.comresearchgate.net CPC has been successfully used to fractionate crude extracts from Artemisia species, demonstrating its utility in the initial stages of purification to obtain simplified fractions for further analysis or purification by HPLC. researchgate.netnih.gov

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size or molecular weight. nih.gov While primarily used for large macromolecules like polysaccharides, it can be a valuable tool in natural product isolation. nih.govchromatographyonline.com In the context of this compound purification, SEC can be employed as a subsequent purification step to separate compounds that may co-elute in other chromatographic systems, such as separating a target polyacetylene from a terpenoid of similar polarity but different size. tum.de Sephadex LH-20 is a common stationary phase for this purpose, capable of separating compounds based on size in various organic solvents. mdpi.com

Mixed-Mode Chromatography (MMC) is an advanced technique that utilizes stationary phases designed with multiple interaction capabilities (e.g., reversed-phase and ion-exchange). chromatographyonline.comhelixchrom.com This provides unique selectivity and allows for the separation of complex mixtures containing compounds with diverse polarities in a single run. researchgate.net For a plant extract containing a wide range of phytochemicals, from non-polar polyacetylenes to polar flavonoids and phenolic acids, MMC can offer a powerful fractionation tool to simplify the mixture before final purification of this compound by RP-HPLC. chromatographyonline.combioradiations.com

Purity Assessment Techniques in this compound Research

The final step in the isolation process is the rigorous assessment of the compound's purity and the confirmation of its chemical structure. A combination of chromatographic and spectroscopic methods is required for this purpose.

The purity of an isolated polyacetylene is often initially assessed by analytical HPLC . nih.govthieme-connect.de A pure compound should appear as a single, sharp, and symmetrical peak in the chromatogram under different gradient conditions. plos.org Similarly, GC-MS analysis can confirm the absence of volatile impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for both structure elucidation and purity determination of natural products. oup.com 1H-NMR and 13C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org For a pure sample, the spectra should be clean, with sharp signals corresponding only to the target compound.

Quantitative NMR (qNMR) is an advanced application that allows for the precise determination of the absolute purity of a sample. resolvemass.canih.gov By integrating the signals of the analyte against those of an internal standard of known purity and concentration, qNMR can provide a highly accurate purity value without the need for an identical reference standard of the analyte itself. nih.govcreative-biostructure.com This method can also simultaneously detect and quantify any residual solvents or structurally related impurities. nih.gov

Finally, Mass Spectrometry (MS) , often high-resolution MS (HR-MS), is used to determine the accurate molecular weight and elemental formula of the isolated compound, providing definitive confirmation of its identity. nih.gov

In Depth Structural Elucidation of Norcapillene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules like norcapillene. tandfonline.com

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

The ¹H-NMR spectrum of this compound displays characteristic signals for both the aromatic and aliphatic portions of the molecule. The protons of the monosubstituted benzene (B151609) ring typically appear as a multiplet or a broad singlet in the range of δ 7.15-6.98 ppm. tandfonline.com A key feature is the singlet corresponding to the terminal methyl group (H-5), which resonates at approximately δ 1.34 ppm. tandfonline.com

The ¹³C-NMR spectrum confirms the carbon skeleton. The spectrum shows distinct signals for the methyl carbon at around δ 3.5 ppm and for the four sp-hybridized carbons of the diyne moiety. tandfonline.com Research on the essential oil of Artemisia dracunculus identified this compound and reported the chemical shifts for these acetylenic carbons at δ 68.6 (C-3), 72.9 (C-2), and 79.6 (C-4). tandfonline.com The aromatic carbons resonate in the typical downfield region.

The following table summarizes the reported ¹H and ¹³C NMR data for this compound. tandfonline.com

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | Not Reported |

| 2 | - | 72.9 |

| 3 | - | 68.6 |

| 4 | - | 79.6 |

| 5 | 1.34 (s) | 3.5 |

| 1' | - | 135.3 |

| 2'/6' | 7.15-6.98 (m) | 127.7 |

| 3'/5' | 7.15-6.98 (m) | Not Reported |

| 4' | 7.15-6.98 (m) | Not Reported |

| Data obtained from analysis of Artemisia dracunculus essential oil. tandfonline.com | ||

| s = singlet, m = multiplet |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. vt.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations among the coupled protons within the phenyl group, helping to confirm their assignments. The methyl protons at C-5 would appear as an isolated spin system, showing no COSY correlations, which is consistent with its structural placement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a definitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, an HSQC experiment would show a cross-peak connecting the methyl proton signal (δ ~1.34 ppm) to the methyl carbon signal (δ ~3.5 ppm) and the aromatic proton signals to their corresponding aromatic carbon signals. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting the different structural fragments. In the case of this compound, HMBC is vital for placing the phenyl ring, the diyne chain, and the methyl group relative to each other. Key correlations would include:

The methyl protons (H-5) showing correlation to the acetylenic carbons C-4 and C-3. tandfonline.com

The aromatic protons showing correlations to the quaternary acetylenic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. For a relatively rigid molecule like this compound, NOESY can provide conformational proof, showing through-space proximity between the ortho-protons of the phenyl ring (H-2'/H-6') and the acetylenic portion of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. miamioh.edu For this compound (C₁₁H₈), the calculated exact mass is 140.0626 g/mol . HRMS analysis would confirm this composition with high accuracy.

Mass spectrometry also reveals characteristic fragmentation patterns upon ionization. msu.educhemguide.co.uklibretexts.orgwikipedia.org While detailed fragmentation data for this compound is not widely published, the general principles of mass spectrometry suggest that fragmentation would likely involve cleavages of the bonds within the pentadiyne chain and potentially loss of small neutral molecules. The stability of the phenyl group would likely result in a prominent phenyl-containing fragment ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Confirmation

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the extent of conjugation within a molecule, respectively. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. These include:

C-H stretching for the aromatic ring (typically > 3000 cm⁻¹).

C≡C stretching for the diyne moiety, which appears as one or two sharp, weak to medium bands in the ~2260-2100 cm⁻¹ region.

C=C stretching for the aromatic ring in the ~1600-1450 cm⁻¹ region.

C-H bending for the monosubstituted benzene ring.

X-ray Crystallography for Absolute Configuration Determination (if applicable for this compound or co-crystallized forms)

X-ray crystallography on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including absolute configuration for chiral compounds. maas.edu.mm this compound itself is achiral and exists as a liquid or low-melting solid, making single-crystal X-ray diffraction challenging. To date, there are no published reports of a single-crystal X-ray structure for this compound. If a suitable crystalline derivative were prepared, this technique could provide precise bond lengths and angles, offering the ultimate confirmation of its planar and linear structural features.

Integrated Spectroscopic Approaches for De-replication and Novel Structure Discovery

In the field of natural product chemistry, the rapid identification of known compounds from complex mixtures (a process called de-replication) is essential to focus efforts on discovering novel substances. researchgate.net An integrated spectroscopic approach is central to this strategy. For a compound like this compound in a plant extract, the workflow would be:

Initial Analysis: The crude extract is analyzed by LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). The retention time and the exact mass from HRMS would suggest the molecular formula C₁₁H₈, immediately pointing towards this compound as a possibility.

Targeted Isolation/NMR: Guided by the HRMS data, a targeted fractionation is performed to isolate the compound or a simplified fraction containing it.

Spectroscopic Confirmation: ¹H and ¹³C NMR spectra are acquired. The characteristic signals (aromatic multiplet, methyl singlet, four acetylenic carbons) are compared against a database of known natural products.

Final Verification: The combination of the exact mass (HRMS) and the NMR data provides a confident identification of the compound as this compound, avoiding the need for a full, classical structural elucidation. This allows researchers to quickly "de-replicate" or identify it as a known compound and move on to analyze other, potentially novel, constituents of the extract.

Biosynthesis Pathway Elucidation of Norcapillene

Identification of Key Biosynthetic Precursors and Intermediates

The biosynthesis of polyacetylenes, including norcapillene, originates from primary metabolism, specifically from the fatty acid biosynthetic pathway. nih.govresearchgate.net The foundational building block for this process is acetyl-CoA, which enters the well-established fatty acid synthase (FAS) complex. researchgate.net In plants, the initial steps of saturated fatty acid synthesis typically occur in the plastids. nih.gov Through a series of four recurring reactions—condensation, reduction, dehydration, and another reduction—the acyl chain is elongated by two-carbon units derived from malonyl-CoA (formed from acetyl-CoA). nih.gov

This process leads to the formation of C16 and C18 saturated fatty acids. The direct precursors for most polyacetylenes are common C18 unsaturated fatty acids, primarily oleic acid and linoleic acid. mdpi.com These molecules serve as the primary substrates for a series of modifications that introduce the characteristic triple bonds (alkynyl groups) of polyacetylenes.

The pathway to polyacetylenes is often referred to as the crepenynate (B1232503) pathway. nih.gov The key steps and intermediates are as follows:

Oleic Acid: This monounsaturated C18 fatty acid is a pivotal starting point.

Linoleic Acid: Oleic acid is first desaturated to form linoleic acid, a polyunsaturated C18 fatty acid with two double bonds. mdpi.com

Crepenynic Acid: This is a critical intermediate and marks the first committed step towards polyacetylene synthesis. It is formed by the introduction of a triple bond into the linoleic acid backbone. researchgate.netoup.com Crepenynic acid itself is a C18 fatty acid containing one triple bond and one double bond. nih.gov

Further Modifications: From crepenynic acid, a cascade of further desaturations, chain-shortening reactions (such as β-oxidation), and functional group modifications lead to the vast diversity of polyacetylene structures found in nature. nih.govmdpi.com While this compound is a C11 compound, its biosynthesis is believed to proceed via the degradation of these C18 precursors.

Table 1: Key Precursors and Intermediates in Polyacetylene Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Primary building block for fatty acids |

| Malonyl-CoA | C₂₄H₃₈N₇O₂₀P₃S | Elongation unit in fatty acid synthesis |

| Oleic Acid | C₁₈H₃₄O₂ | Primary C18 precursor |

| Linoleic Acid | C₁₈H₃₂O₂ | First key intermediate, formed from oleic acid |

| Crepenynic Acid | C₁₈H₃₀O₂ | First acetylenic intermediate, formed from linoleic acid |

Enzymatic Steps and Proposed Reaction Mechanisms in Polyacetylene Formation

The conversion of fatty acid precursors into polyacetylenes is catalyzed by a specialized set of enzymes, primarily variants of fatty acid desaturases (FADs). mdpi.com The central mechanism for the formation of the acetylenic bond is oxidative dehydrogenation. researchgate.net

The key enzymatic steps are:

Initial Desaturation: The pathway begins with the conversion of oleic acid to linoleic acid. This reaction is catalyzed by a canonical Δ12-fatty acid desaturase (FAD2) , which introduces a double bond at the Δ12 position of the oleic acid acyl chain. nih.govacs.org This is a common step in plant lipid metabolism.

Acetylenase Activity: The crucial step is the formation of the first triple bond to produce crepenynic acid from linoleic acid. This is performed by a specialized, divergent FAD2-like enzyme known as an acetylenase . researchgate.netoup.com This enzyme catalyzes the dehydrogenation of the existing double bond in the fatty acid, converting it into an acetylenic bond. acs.org

Further Desaturations: Subsequent triple bonds are introduced by additional desaturase-type enzymes. For example, studies in carrot have identified bifunctional FAD2 enzymes with both Δ12 and Δ14 desaturase activity, which can convert crepenynic acid into dehydrocrepenynic acid, an intermediate with two triple bonds. nih.gov

The proposed reaction mechanism for these enzymes involves the removal of successive pairs of hydrogen atoms from the acyl chain, creating first a double bond and then a triple bond. These enzymes are typically membrane-bound and require molecular oxygen and a reducing agent like NAD(P)H. nih.gov The FAD2 family of enzymes is remarkably versatile; different members can catalyze not only desaturation and acetylenation but also other modifications like hydroxylation and epoxidation, leading to a wide array of unusual fatty acids. oup.comacs.org

Genetic and Molecular Biology Studies of Biosynthetic Gene Clusters

Advances in molecular biology and genomics have revealed that the genes encoding the enzymes for specialized metabolic pathways are often organized into Biosynthetic Gene Clusters (BGCs) . usda.gov This physical clustering on the chromosome facilitates the co-regulation and inheritance of the entire pathway.

Significant progress has been made in identifying the genes responsible for polyacetylene biosynthesis, particularly in plants from the Asteraceae and Apiaceae families. nih.govnih.gov

FAD2 Gene Family: The core enzymes of the pathway belong to the Fatty Acid Desaturase 2 (FAD2) gene family. oup.com Genomes of plants that produce polyacetylenes often contain a large number of FAD2 genes, a result of gene radiation (duplication and divergence). usda.govnih.gov For instance, the carrot genome has been found to contain an exceptionally large FAD2 family with over 24 members. nih.gov

Functional Characterization: Molecular studies involving the cloning and heterologous expression of these FAD2-like genes in organisms like yeast or Arabidopsis have been crucial for confirming their function. nih.gov For example, the first gene for a Δ12-acetylenase was cloned from the Asteraceae member Crepis alpina and functionally characterized, confirming its role in converting linoleic acid to crepenynic acid. oup.com Similarly, studies in carrot successfully identified and assigned functions to a canonical FAD2, three distinct acetylenases, and two bifunctional Δ12/Δ14 desaturases by expressing them in yeast. nih.gov

Co-expression and Gene Clusters: Analysis of gene expression data (e.g., RNA-Seq) has shown that the FAD2 genes involved in polyacetylene synthesis are often strongly co-expressed and their expression is enhanced in the specific tissues where the compounds accumulate, such as the root periderm in carrots. nih.gov This co-expression provides strong evidence for their collective role in the biosynthetic pathway and supports the BGC model. mdpi.com While a complete, fully defined BGC for this compound has not been explicitly detailed, the identification of clustered and co-regulated FAD2-like genes in polyacetylene-producing species provides a clear genetic blueprint for the pathway. usda.gov

In Vivo Isotopic Labeling Studies to Map Metabolic Routes

Isotopic labeling is a powerful and definitive technique used to trace the metabolic journey of atoms from a precursor to a final product, providing unequivocal evidence for a proposed biosynthetic pathway. alliedacademies.orgrsc.orgspringernature.com Early tracer experiments between 1960 and 1990, often using radiolabeled precursors, were fundamental in establishing that polyacetylenes are derived from fatty acids. nih.govresearchgate.net

More recent studies using stable isotopes (e.g., ¹³C) coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) have provided more detailed insights.

Confirmation of the Fatty Acid Route: A key study on the biosynthesis of C₁₇ polyacetylenes (panaxynol and panaxydol) in Panax ginseng utilized in vivo labeling with ¹³CO₂ and [U-¹³C₆]glucose. nih.gov The plants or their root cultures were fed these labeled substrates. The resulting polyacetylenes were isolated, and the pattern of ¹³C incorporation was analyzed.

Labeling Patterns: The analysis revealed a labeling pattern consistent with the compounds being formed via the decarboxylation of a fatty acid precursor, providing strong experimental support for the crepenynate pathway. nih.gov The observed isotopologue distribution confirmed that the carbon backbone was assembled from acetate (B1210297) units, as is characteristic of fatty acid biosynthesis. nih.gov

General Applicability: Such isotopic tracer studies demonstrate the feasibility of mapping complex biosynthetic pathways in living organisms under physiological conditions. mdpi.com The principles and findings from studies on related polyacetylenes in families like Araliaceae (Panax) and Apiaceae (Daucus) are considered broadly applicable to the biosynthesis of polyacetylenes in Asteraceae, the family from which this compound is isolated. nih.govmdpi.com These experiments validate the proposed pathway originating from oleic acid and proceeding through key acetylenic intermediates.

Chemical Synthesis and Analog Preparation of Norcapillene

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis integrates the strengths of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.govmdpi.com Enzymes offer unparalleled selectivity, particularly stereoselectivity, under mild reaction conditions, while chemical reactions provide a broad scope of transformations not accessible through biocatalysis. mdpi.comrsc.org

In the context of norcapillene, no specific chemoenzymatic synthesis has been reported in the literature. However, one can hypothesize potential applications of this methodology, particularly for the synthesis of functionalized or chiral analogues. For instance:

Enzymatic Resolution : An enzyme, such as a lipase (B570770) or an alcohol dehydrogenase, could be used for the kinetic resolution of a racemic precursor to a chiral this compound analogue. rsc.org

Biocatalytic C-H Functionalization : Enzymes like P450 monooxygenases could potentially be engineered to selectively oxidize a specific position on the this compound scaffold, introducing a hydroxyl group that can be further functionalized chemically. nih.gov

Enzymatic Polyene Cyclization : For more complex analogues, enzymes like squalene-hopene cyclase could catalyze the cyclization of a polyene precursor, a key step demonstrated in the synthesis of other terpenoid natural products. rsc.org

While these applications are plausible, the development of chemoenzymatic routes for this compound or its derivatives remains a prospective area of research.

Process Optimization for Scalable Laboratory Synthesis

Key Optimization Parameters for Scalable Sonogashira Coupling:

| Parameter | Laboratory Scale Consideration | Scalable Process Optimization |

| Catalyst System | Homogeneous catalysts (e.g., Pd(PPh₃)₄) are common. researchgate.net | Use of more robust, air-stable pre-catalysts or highly active heterogeneous single-atom catalysts (SACs) to improve stability, reduce catalyst loading, and simplify purification. hes-so.ch |

| Reaction Conditions | Often performed in standard glassware under an inert atmosphere. | Transition to continuous-flow reactors, which offer superior heat and mass transfer, improved safety, and higher space-time yields. acs.org 3D-printed metal reactors are an emerging technology for this purpose. acs.org |

| Solvent and Base | A wide range of solvents and bases are effective (e.g., THF, Et₃N). organic-chemistry.org | Selection of solvents and bases based on cost, safety, environmental impact (green chemistry), and ease of removal during workup. |

| Purification | Typically achieved via column chromatography. | Development of non-chromatographic methods, such as scavenging technologies (e.g., silica-based metal scavengers like SiliaMetS or activated carbon) to remove residual palladium and copper, which is critical for pharmaceutical applications. silicycle.com |

| Process Monitoring | Monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | Implementation of inline process analytical technology (PAT), such as Raman spectroscopy, to monitor reaction progress in real-time without sampling, allowing for precise control and optimization. acs.org |

| Automation | Manual addition of reagents. | Use of automated synthesis platforms and AI-driven algorithms (e.g., Bayesian optimization) to systematically explore reaction parameters and identify optimal conditions with fewer experiments. pharmafeatures.comucla.edu |

By addressing these factors, the laboratory synthesis of this compound can be transformed into a robust and scalable process suitable for producing larger quantities of the compound or its analogues for further research and application. hes-so.chsilicycle.com

Mechanistic Biological Investigations of Norcapillene Non Clinical Focus

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental tools in the initial stages of drug discovery and development, providing a controlled environment to assess the biological effects of a compound on cells. merckmillipore.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, and specific enzymatic or signaling pathway activities, offering a preliminary profile of a compound's bioactivity. merckmillipore.commdpi.com

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. mdpi.comnih.gov These studies measure a compound's ability to reduce the rate of an enzyme-catalyzed reaction. nih.gov One such enzyme of therapeutic interest is α-glucosidase, which is involved in the digestion of carbohydrates. thieme-connect.comdokumen.pub Inhibition of α-glucosidase can delay carbohydrate breakdown and glucose absorption, a key strategy in managing postprandial hyperglycemia. dokumen.pubmdpi.com

While direct studies on the isolated compound norcapillene are limited in publicly available literature, research on essential oils containing this compound provides some insight. For instance, the essential oil of Artemisia dracunculus, in which this compound is a major constituent, has demonstrated α-glucosidase inhibitory activity. researchgate.net This suggests that this compound may contribute to this effect and warrants further investigation as a potential α-glucosidase inhibitor.

The typical in vitro α-glucosidase inhibition assay involves incubating the enzyme with its substrate (such as p-nitrophenyl-α-D-glucopyranoside) in the presence and absence of the test compound. mdpi.com The inhibitory activity is determined by measuring the amount of product formed over time, often spectrophotometrically. nih.gov The results are usually expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.comnih.gov

Table 1: Key Concepts in Enzyme Inhibition Studies

| Term | Definition | Relevance to this compound Research |

| α-Glucosidase | An enzyme that breaks down complex carbohydrates into simpler sugars for absorption. | A potential target for managing blood sugar levels. |

| Inhibitor | A substance that binds to an enzyme and decreases its activity. | This compound is a candidate for investigation as an enzyme inhibitor. |

| IC50 Value | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A standard measure of the potency of an inhibitor. |

| In Vitro | Performed or taking place in a test tube, culture dish, or elsewhere outside a living organism. | The primary method for initial screening of enzyme inhibitors. |

Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor and to quantify the affinity of this interaction. merckmillipore.comnih.gov These assays are crucial for identifying compounds that may act as agonists or antagonists, thereby modulating cellular signaling pathways. researchgate.net Typically, these experiments involve a radiolabeled or fluorescently tagged ligand known to bind the receptor of interest. mdpi.comnih.gov The test compound is introduced to compete with the labeled ligand for binding to the receptor, and a reduction in the signal from the labeled ligand indicates that the test compound has bound to the receptor. merckmillipore.com

Currently, there is no specific information available in the public domain regarding receptor binding and modulation studies conducted on this compound.

To understand the broader impact of a compound on cellular function, it is essential to analyze how it perturbs cellular pathways. This can be assessed by measuring changes in gene expression (the process by which information from a gene is used to synthesize a functional gene product, such as a protein) or the levels and modification states of proteins. nih.govfrontiersin.orgidtdna.com Techniques like quantitative polymerase chain reaction (qPCR), microarrays, and RNA-sequencing can provide a comprehensive picture of how a compound alters the expression of numerous genes. nih.govebi.ac.uk Similarly, methods such as Western blotting can be used to detect changes in the levels of specific proteins. frontiersin.orgresearchgate.net

At present, no studies have been published that detail the effects of this compound on global gene expression or specific protein modulation in cellular models.

Molecular Target Identification and Validation Research

A critical step in mechanistic biology is the identification and validation of the specific molecular target(s) to which a bioactive compound binds to exert its effects. nih.govresearchgate.net This knowledge is paramount for understanding its mechanism of action and for optimizing its therapeutic potential.

Proteomics is the large-scale study of proteins, while metabolomics is the study of small molecules, or metabolites, within a biological system. abcam.comyoutube.com These "omics" technologies can be powerful tools for target deconvolution. japsonline.com For instance, in chemical proteomics, a derivative of the compound of interest can be used as a "bait" to pull down its binding partners from a cell lysate, which are then identified using mass spectrometry. japsonline.combiorxiv.org Metabolomic analysis can reveal changes in metabolic pathways following treatment with a compound, providing clues about which enzymes or cellular processes are being affected. nih.govnih.gov

There is currently no publicly available research that has employed proteomic or metabolomic approaches to identify the molecular targets of this compound.

Once a potential molecular target is identified, the next step is to characterize the biochemical nature of the interaction between the compound and its target. This involves a variety of biophysical techniques to confirm a direct physical interaction and to determine the binding kinetics and affinity. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding thermodynamics, on- and off-rates, and the structural basis of the interaction.

As no specific molecular targets for this compound have been identified in the available scientific literature, no studies on the biochemical characterization of its target interactions have been reported.

Cellular Mechanism of Action Studies (e.g., modulation of signaling pathways, cellular processes)

Research specifically delineating the cellular mechanisms of action for the isolated compound this compound is limited in publicly available scientific literature. Most studies have focused on the biological activities of the essential oils derived from plants in which this compound is a constituent, such as various Artemisia species.

Polyacetylene compounds, the chemical class to which this compound belongs, are recognized for a range of biological activities, including cytotoxic effects. researchgate.net The precise signaling pathways and cellular processes modulated by this compound, however, have not been extensively characterized. General studies on related polyacetylenes suggest that their cytotoxic mechanisms may involve interactions with cellular enzymes and contributing to oxidative stress, but specific data for this compound is not available. researchgate.net

Network pharmacology analyses of herbal formulas containing Artemisia capillaris (a known source of this compound) have suggested potential interactions with cancer-related signaling pathways, such as the p53 pathway, MAPK, and PI3K-Akt signaling cascades. However, these studies assess the collective effect of numerous compounds within an extract, and the specific contributions of this compound to the modulation of these pathways have not been experimentally verified for the pure compound.

In Vitro Studies on Microbial Interactions (e.g., fungicidal, antibacterial mechanisms)

In vitro investigations have provided evidence for the antimicrobial properties of this compound, particularly its antifungal activity. While comprehensive mechanistic data is sparse, some studies have identified its role in inhibiting fungal pathogens.

One of the most direct findings indicates that this compound (identified as 5-phenyl-1,3-pentadiyne) exhibits antifungal effects against plant pathogenic fungi from the Colletotrichum species. doi.org Another report noted activity of this compound at a concentration of 10 ppm against the fungi Verticillium dahliae and Sclerotinia sclerotiorum. scribd.com The specific mechanisms of this fungicidal action, such as cell wall disruption or metabolic inhibition, have not been fully elucidated in the available literature.

Broader studies on the essential oils of Artemisia species, which contain this compound as a component, have demonstrated significant antimicrobial activity. For instance, essential oil from Artemisia dracunculus (tarragon), which can contain high concentrations of this compound, has shown antifungal activity against Candida albicans, Sporotrichum schenkii, and Aspergillus fumigatus. doi.orgtandfonline.com Similarly, essential oils from other Artemisia species have demonstrated inhibitory effects against various bacteria and fungi. doi.org It is important to note that these activities are due to the complex mixture of compounds in the essential oils and not solely attributable to this compound. The synergistic or individual roles of the various constituents, including this compound, require further investigation.

The table below summarizes the in vitro antimicrobial activities observed for essential oils from plants known to contain this compound.

Table 1: In Vitro Antimicrobial Activity of Essential Oils Containing this compound

| Plant Source | Major Bioactive Compounds Including this compound | Target Microbe(s) | Observed Effect / MIC Value |

|---|---|---|---|

| Artemisia dracunculus (Tarragon) | This compound, Capillene (B1229787), β-phellandrene, α-terpinolene | Colletotrichum spp. | Antifungal effect exhibited by 5-phenyl-1,3-pentadiyne (B1208452) (this compound). doi.org |

| Artemisia dracunculus | Not specified | Candida albicans, Sporotrichum schenkii, Aspergillus fumigatus | Antifungal activity. doi.org |

| Artemisia maritima | 1,8-Cineole, Chrysanthenone, Germacrene D | Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Salmonella typhimurium, Streptococcus pyogenes, Staphylococcus aureus | Potent antibacterial activity with MIC values from 391-3128 µg/ml. researchgate.net |

| Artemisia maritima | 1,8-Cineole, Chrysanthenone, Germacrene D | Aspergillus flavus, A. niger, A. ochraceus, A. parasiticus, A. terries, Fusarium moniliforme, Penicillium chrysogenum | Antifungal activity. researchgate.net |

Note: The activities listed are for the total essential oil or extract and not for the isolated compound this compound, unless specified.

Structure Activity Relationship Sar Studies of Norcapillene and Its Derivatives

Correlating Structural Modifications with Changes in Biological Activity

The biological activity of polyacetylenes, the chemical class to which Norcapillene belongs, is intrinsically linked to their unique structural features, primarily the conjugated system of triple bonds. researchgate.netnih.gov Modifications to this core structure, as well as to the aromatic ring and any substituents, can lead to significant changes in activity. Key areas of structural modification and their observed effects in related compounds include:

Alterations to the Polyacetylene Chain: The length and degree of saturation of the polyacetylene chain are critical determinants of biological activity. Studies on various polyacetylenes have shown that both increasing and decreasing the number of conjugated triple bonds can modulate potency and selectivity against different biological targets. nih.gov For instance, in some antimicrobial polyacetylenes, a longer carbon chain length was found to decrease activity against certain bacteria. nih.gov

Modification of the Aromatic Ring: The phenyl group of this compound is a key site for modification. Introducing substituents onto this ring can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with biological targets. For example, in analogous compounds like dihydronaphthalene derivatives, the addition of hydroxyl or methoxy (B1213986) groups to the aromatic ring has been shown to be a critical factor in their anticancer activity. nih.govrsc.org

Introduction of Functional Groups: The addition of various functional groups to the this compound scaffold can dramatically impact its biological profile. For example, the introduction of hydroxyl groups can increase hydrophilicity and provide new points for hydrogen bonding with target proteins. Studies on other natural product derivatives have demonstrated that even subtle changes, like the methylation of a hydroxyl group, can lead to a significant decrease in certain biological activities, such as butyrylcholinesterase inhibition. nih.gov

The following table summarizes hypothetical structural modifications to a this compound core and the potential impact on biological activity based on general principles observed in related compounds.

| Modification | Structural Change | Potential Impact on Biological Activity | Rationale |

| Chain Length Variation | Shortening or lengthening the pentadiynyl chain | Modulation of potency and target selectivity | Alters the geometry and electronic distribution of the molecule, affecting binding affinity. |

| Aromatic Substitution | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring | Enhancement or reduction of activity | Modifies the electronic nature and lipophilicity of the compound, influencing target interaction and cell permeability. |

| Functional Group Addition | Incorporation of hydroxyl, amino, or carboxyl groups | Increased potency, altered selectivity, improved pharmacokinetic properties | Introduces new interaction points (e.g., hydrogen bonding) and can affect solubility and metabolism. |

| Ring Bioisosteres | Replacement of the phenyl ring with other aromatic or heteroaromatic systems | Discovery of novel activity profiles | Changes the overall shape, size, and electronic properties of the molecule, potentially leading to interaction with different biological targets. |

Design and Synthesis of Focused Compound Libraries for SAR Exploration

To systematically explore the SAR of this compound, the design and synthesis of focused compound libraries are essential. nih.gov This approach involves the creation of a series of structurally related analogs where specific parts of the molecule are methodically varied. The goal is to cover a defined chemical space around the parent compound to identify key structural features responsible for the desired biological effect.

The design of a focused library for this compound analogs would typically begin with the identification of key diversification points on the molecular scaffold. For this compound, these would include the terminal methyl group of the polyacetylene chain, the aromatic ring, and the carbon backbone of the chain itself.

Synthetic Strategies:

The synthesis of such a library would employ various chemical reactions to introduce diversity at these positions. For instance:

Cross-coupling reactions , such as the Sonogashira coupling, would be invaluable for modifying the polyacetylene chain and attaching different aromatic or aliphatic groups.

Electrophilic aromatic substitution reactions could be used to introduce a variety of substituents onto the phenyl ring.

Functional group interconversions would allow for the transformation of one functional group into another, further expanding the diversity of the library.

The table below outlines a hypothetical focused library design for this compound derivatives aimed at exploring SAR for a specific biological activity, such as antimicrobial effects.

| Library Series | Point of Diversification | Exemplary Modifications | Objective |

| Series A: Chain Analogs | Polyacetylene Chain | Variation in the number of acetylene (B1199291) units (e.g., diyne, triyne); Introduction of double bonds (enynes) | To determine the optimal length and saturation of the hydrocarbon chain for activity. |

| Series B: Aromatic Analogs | Phenyl Ring | Introduction of substituents (e.g., -OH, -OCH3, -Cl, -F) at different positions (ortho, meta, para) | To probe the electronic and steric requirements of the aromatic moiety for target binding. |

| Series C: Terminal Group Analogs | Terminal Methyl Group | Replacement with larger alkyl groups, functionalized alkyl chains (e.g., with hydroxyl or amino groups), or other terminal functionalities. | To investigate the role of the terminal group in target interaction and overall potency. |

Computational Approaches in SAR Analysis (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, play a pivotal role in modern SAR studies. These techniques aim to establish a mathematical correlation between the 3D properties of a series of molecules and their biological activities.

For this compound and its derivatives, a 3D-QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Modeling and Alignment: The 3D structures of these analogs would be generated and aligned based on a common structural feature, such as the phenyl-polyacetylene core.

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecules.

Statistical Analysis: Partial least squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to influence biological activity:

Steric Contour Maps: Indicate areas where bulky groups may increase or decrease activity. For example, a green contour might suggest that a larger substituent in that region is favorable, while a yellow contour might indicate that steric hindrance is detrimental.

Electrostatic Contour Maps: Show regions where positive or negative electrostatic potential is favorable for activity. A blue contour might indicate that an electropositive group is preferred, while a red contour would suggest that an electronegative group is beneficial.

These computational models can provide valuable insights into the SAR of this compound derivatives and guide the design of new, more potent compounds, thereby reducing the need for extensive and costly synthesis and testing of numerous analogs.

Computational and Theoretical Studies on Norcapillene

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to simulate and predict the three-dimensional structures and physicochemical properties of molecules. wikipedia.org A key application of molecular modeling in drug discovery and natural product research is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as Norcapillene) when bound to another (a receptor, typically a protein or enzyme) to form a stable complex. acs.orgnih.gov This technique is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

The process of predicting target interactions for this compound via molecular docking would follow a standardized workflow. First, a high-quality 3D structure of this compound would be generated and its energy minimized. Concurrently, a 3D structure of a potential protein target would be obtained, often from crystallographic data in databases like the Protein Data Bank. The docking simulation itself involves systematically placing the this compound molecule into the binding site of the target protein in numerous possible conformations and orientations. Sophisticated algorithms then score these poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) to estimate the binding affinity. researchgate.net

| Step | Description | Tools & Methods | Objective for this compound |

|---|---|---|---|

| 1. Ligand Preparation | Generate a 3D structure of this compound, assign partial charges, and define rotatable bonds. | Chemical structure editors (e.g., ChemDraw), Molecular mechanics force fields (e.g., MMFF94). | Create a computationally ready model of the this compound molecule. |

| 2. Receptor Preparation | Obtain a 3D structure of a target protein, remove water molecules, add hydrogen atoms, and define the binding site. | Protein Data Bank (PDB), software like AutoDockTools or Maestro. | Prepare a specific protein target (e.g., cyclooxygenase, kinase) for docking. |

| 3. Docking Simulation | Systematically sample conformations and orientations of this compound within the protein's binding site. | Docking software (e.g., AutoDock, Glide, GOLD). | Predict the most stable binding pose of this compound in the target. |

| 4. Scoring & Analysis | Calculate the binding affinity for each pose using a scoring function and analyze the key intermolecular interactions. | Docking software's scoring functions, visualization tools (e.g., PyMOL, VMD). | Rank potential targets and understand which amino acids interact with this compound. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure and intrinsic reactivity of molecules. researchgate.netniscpr.res.in These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties. For this compound, which belongs to the polyyne class of compounds, such calculations are critical for understanding its stability, spectroscopic properties, and reaction mechanisms. rsc.orgrsc.org

For this compound, DFT calculations would provide values for its dipole moment, polarizability, and the HOMO-LUMO gap, offering insights into its interaction with other molecules and its potential to participate in chemical reactions.

| Calculated Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Confirms the linear nature of the pentadiyne chain and the orientation of the phenyl group. |

| Bond Length Alternation (BLA) | The difference in length between adjacent carbon-carbon single and triple bonds in the polyyne chain. | A key structural feature of polyynes that influences electronic properties. rsc.orgresearchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and the energy of electronic transitions. niscpr.res.in |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and non-covalent interactions with biological targets. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid, linear molecule like this compound, the conformational space is limited compared to large, flexible molecules. However, its dynamic behavior in different environments is critical and can be investigated using Molecular Dynamics (MD) simulations.

MD simulations calculate the physical movements of atoms and molecules over time by integrating Newton's laws of motion. nih.gov This technique provides a "molecular movie" that reveals how a molecule like this compound behaves in solution, interacts with a cell membrane, or remains stable within a protein's binding pocket. MD simulations have been widely used to study the aggregation, nucleation, and reaction mechanisms of small aromatic molecules and polyacetylenic chains, providing insights into their behavior under various conditions. osti.govresearchgate.netaip.org

In the context of this compound, an MD simulation could be initiated from a docked pose (from Section 9.1) to assess the stability of the predicted protein-ligand complex. The simulation would show whether the key interactions are maintained over a period of nanoseconds, providing stronger evidence for the validity of the docked model. It could also reveal the role of solvent molecules in mediating the interaction. Such simulations are computationally intensive but offer a level of detail about the dynamic nature of molecular interactions that static models cannot provide.

| Parameter/Component | Description | Example Application for this compound |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system of atoms. | CHARMM, AMBER, or OPLS are commonly used for biomolecular systems. |

| Simulation Box | A defined volume (e.g., a cube) containing the molecule(s) of interest and solvent. Periodic boundary conditions are used to simulate a larger system. | A this compound-protein complex solvated in a box of water molecules. |

| Solvent Model | A computational model representing the solvent (e.g., water). | Explicit models like TIP3P or SPC/E treat each water molecule individually. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | A 100 ns simulation to test the stability of the this compound-target complex. |

| Analysis Metrics | Quantities calculated from the trajectory, such as Root Mean Square Deviation (RMSD), interaction energies, and hydrogen bond counts. | A stable RMSD for this compound in the binding site would indicate a stable interaction. |

Predictive Analytics and Machine Learning in this compound Research

Predictive analytics and machine learning (ML) are rapidly emerging as transformative technologies in natural product research and drug discovery. acs.orgjhidc.org These artificial intelligence (AI) approaches use algorithms to identify patterns in large datasets and make predictions on new data. ijrpas.com For a compound like this compound, ML can be used to predict its biological activities, potential toxicity, or pharmacokinetic properties before extensive laboratory testing is performed.

The most common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. cas.org In a QSAR study, a dataset of molecules with known biological activities (e.g., other polyynes or compounds from Artemisia species) is compiled. For each molecule, a set of numerical features, or "molecular descriptors," are calculated to represent its structural and chemical properties. An ML algorithm—such as a support vector machine, random forest, or neural network—is then trained to learn the mathematical relationship between the descriptors and the observed activity. cas.orgjst.go.jp

Once trained, this model can predict the activity of new or untested compounds like this compound based solely on its calculated descriptors. This allows researchers to screen vast virtual libraries of natural products, prioritize the most promising candidates for synthesis and biological testing, and accelerate the discovery process. jhidc.org While specific ML models for this compound are not yet published, the general framework is well-established and represents a powerful future direction for investigating its therapeutic potential. ijrpas.com

| Component | Description | Example for this compound Research |

|---|---|---|

| Training Data | A collection of chemical compounds with experimentally measured biological activity (e.g., IC50 values). | A dataset of known polyynes and their measured inhibitory activity against a specific enzyme. |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule (e.g., molecular weight, logP, number of hydrogen bond donors). | Calculating topological, electronic, and geometric descriptors for this compound and other compounds in the dataset. |

| Machine Learning Algorithm | The algorithm used to learn the structure-activity relationship from the data. | Training a Support Vector Machine (SVM) or Deep Neural Network (DNN) model. cas.org |

| Model Validation | The process of assessing the model's predictive performance using a separate test set of compounds not used in training. | Ensuring the model can accurately predict the activity of compounds it has not seen before. |

| Prediction | Using the validated model to predict the biological activity of this compound. | Inputting this compound's descriptors into the model to get a predicted activity value, guiding future lab work. |

Potential Research Applications of Norcapillene Non Clinical/industrial Research

Exploration of Norcapillene as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. uni-mainz.de For a compound to be considered a high-quality chemical probe, it must demonstrate high potency (typically with an affinity for its primary target under 100 nM) and selectivity (at least a tenfold greater affinity for its primary target over other related targets). researchgate.net While this compound has not been extensively developed or validated as a chemical probe, its known biological activities suggest it could be a candidate for such exploration.

Natural products are often used as starting points for developing chemical probes due to their inherent bioactivity. icgeb.org Essential oils containing this compound as a major component have exhibited strong α-glucosidase inhibitory activity. nih.gov Alpha-glucosidase inhibitors are a class of drugs that work by preventing the digestion of carbohydrates, thereby slowing the absorption of sugar into the bloodstream. diabetes.cawikipedia.orgdiabetes.org.uk

The investigation of this compound as a chemical probe would require several key steps:

Target Identification and Validation: The first step would be to isolate pure this compound and confirm its inhibitory activity against α-glucosidase. It is crucial to determine if this compound itself is the active compound or if it acts synergistically with other components of the essential oil. Further studies would be needed to identify the specific molecular mechanism by which it inhibits the enzyme. ebsco.com